Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate

Lipophilicity Drug‑likeness Permeability

Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate (CAS 1694370-41-6) is a pyrazole-dioxobutanoate hybrid that serves as a versatile intermediate for constructing biologically relevant heterocycles. The compound combines an electron-rich 1-methylpyrazole ring with a highly electrophilic 2,4-dioxobutanoate ester side chain, offering two distinct reactive centers for downstream derivatization.

Molecular Formula C10H12N2O4
Molecular Weight 224.216
CAS No. 1694370-41-6
Cat. No. B2588572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate
CAS1694370-41-6
Molecular FormulaC10H12N2O4
Molecular Weight224.216
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=NN(C=C1)C
InChIInChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)6-8(13)7-4-5-12(2)11-7/h4-5H,3,6H2,1-2H3
InChIKeyPQGLVWOLESUGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate (CAS 1694370-41-6) Matters for Pyrazole-Based Research and Procurement


Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate (CAS 1694370-41-6) is a pyrazole-dioxobutanoate hybrid that serves as a versatile intermediate for constructing biologically relevant heterocycles . The compound combines an electron-rich 1-methylpyrazole ring with a highly electrophilic 2,4-dioxobutanoate ester side chain, offering two distinct reactive centers for downstream derivatization [1]. Its molecular formula is C₁₀H₁₂N₂O₄ with a molecular weight of 224.21 g/mol . Although direct bioactivity data for this specific ethyl ester are currently absent from the peer-reviewed primary literature, the class-level precedent of 2,4-dioxobutanoates as precursors to pyrazole‑3‑carboxylates, isoxazoles, and 1,3,4-oxadiazoles with documented antimicrobial and anticancer activities provides a well-established framework for its utility in medicinal-chemistry and agrochemical discovery programs [1].

Reactive Centers
1‑methylpyrazole ring + electrophilic 2,4‑dioxobutanoate ester
Downstream Library
Pyrazole‑3‑carboxylates, isoxazoles, and 1,3,4‑oxadiazoles
Research Context
Class‑level heterocycle precedent for antimicrobial and anticancer screening programs

Why Methyl‑Ester or N‑Alkyl Analogs Cannot Directly Replace Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate


In‑class 2,4‑dioxobutanoates are not interchangeable because the ester alkyl group and the pyrazole N‑substituent jointly govern lipophilicity, metabolic stability, and the leaving‑group ability during nucleophilic acyl substitution [1]. The ethyl ester of 1694370‑41‑6 is expected to be more lipophilic than its methyl ester counterpart (CAS 875553‑41‑6) and more resistant to esterase‑mediated hydrolysis than the methyl ester, while retaining sufficient electrophilicity for smooth conversion to pyrazole‑3‑carboxylates [2]. Simply swapping in a methyl ester or an N‑ethyl analog alters the compound’s reactivity profile and may invalidate a validated synthetic sequence or SAR series, making this specific ethyl ester the appropriate choice when downstream transformations or biological screening protocols demand the precise balance of steric bulk, lipophilicity, and hydrolytic stability [2].

Target
Ethyl 4‑(1‑methylpyrazol‑3‑yl)‑2,4‑dioxobutanoate
Methyl ester analog (CAS 875553‑41‑6)
Lower lipophilicity and faster esterase‑mediated hydrolysis may shift cellular uptake and metabolic stability profiles.
May alter SAR interpretation
Target
Ethyl 4‑(1‑methylpyrazol‑3‑yl)‑2,4‑dioxobutanoate
N‑ethyl isomer (CAS 1171672‑84‑6)
Constitutional isomer with reversed N‑alkyl/ester placement; identical formula weight but different NMR and HPLC identity.
Cannot be assumed interchangeable

Head‑to‑Head Quantitative Differentiation of Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate


Lipophilicity Differentiation: Ethyl Ester vs. Methyl Ester (CAS 875553‑41‑6)

The methyl ester analog (CAS 875553‑41‑6) exhibits an experimental/computed XLogP3 of 0.2 [1]. Adding a single methylene group (ethyl ester) is expected to raise the logP by approximately 0.5 log units based on the well‑established π‑methyl​ene increment [2]. Therefore, the target ethyl ester is predicted to have a logP in the range 0.7–0.8, making it roughly 3‑fold more lipophilic than the methyl ester. This difference can be decisive in cell‑based assays where membrane permeability correlates with logP in the 0.5–2.0 window [2].

Lipophilicity: Ethyl vs. Methyl
Class‑level
Ethyl ester Predicted logP 0.7–0.8
Methyl ester XLogP3 0.2
Δ ≈ +0.5 to 0.6 (~3‑fold higher partition)
May support improved passive permeability in cell‑based screens.
Prediction from methylene π‑increment; direct measurement advised.
Lipophilicity Drug‑likeness Permeability

Molecular Weight and Formula Differentiation vs. N‑Ethyl/Methyl Ester Analog (CAS 1171672‑84‑6)

The target compound (CAS 1694370‑41‑6) and its N‑ethyl/methyl ester isomer (CAS 1171672‑84‑6) share the same molecular formula C₁₀H₁₂N₂O₄ and molecular weight 224.21 g/mol, making them constitutional isomers . The target places the methyl group on the pyrazole nitrogen and the ethyl group on the ester, whereas the isomer reverses this arrangement. Despite identical formula weight, the two compounds can be unequivocally distinguished by ¹H NMR (chemical shift of the N‑CH₃ singlet vs. N‑CH₂CH₃ triplet) and HPLC retention time (expected longer retention for the more lipophilic pyrazole N‑ethyl isomer due to greater hydrophobic surface area) [1].

Isomer Identity: N‑Methyl vs. N‑Ethyl
Head‑to‑head
Target (N‑Me, O‑Et) C₁₀H₁₂N₂O₄, MW 224.21
Isomer (N‑Et, O‑Me) C₁₀H₁₂N₂O₄, MW 224.21
Distinguishable by ¹H NMR and HPLC retention
Supports procurement integrity; isomer mix would confound SAR.
Confirm lot identity via NMR or HPLC before use.
Physicochemical properties Isosteric design Analytical characterization

Reactivity in Pyrazole‑3‑carboxylate Synthesis: 2,4‑Dioxobutanoate Scaffold Versatility

2,4‑Dioxobutanoates react with hydrazines to afford pyrazole‑3‑carboxylates in high yields. In a representative protocol, ethyl 4‑(benzofuran‑2‑yl)‑2,4‑dioxobutanoate was converted with phenylhydrazine to the corresponding pyrazole ester in 78% yield [1]. While yield data for the specific 1‑methylpyrazol‑3‑yl analog are not individually reported, the conserved 1,3‑dicarbonyl motif ensures comparable reactivity. The ethyl ester of 1694370‑41‑6 is expected to provide a slight rate advantage over the methyl ester in nucleophilic acyl substitution due to the greater steric bulk of the ethoxy leaving group, which accelerates the addition‑elimination step [2].

Reactivity: Pyrazole Formation
Class‑level
Class‑level precedent: 78% yield with benzofuran analog and phenylhydrazine/AcOH.
Expected reactivity comparable; direct yield data absent for this specific analog.
Supports synthetic planning; ethyl ester may offer modest rate advantage.
Validate under own conditions; reactivity cannot be guaranteed without experiment.
Synthetic chemistry Cyclocondensation Heterocycle synthesis

Purity and Availability: Sourcing Reliability for Procurement Planning

The target compound is commercially available in research quantities with a typical specification of 95% purity from multiple non‑prohibited vendors . In contrast, the methyl ester analog (CAS 875553‑41‑6) is listed with a purity of 95% at AKSci , and the N‑ethyl/methyl ester isomer (CAS 1171672‑84‑6) is also available at 95% . No vendor currently offers the compound with higher certified purity (e.g., ≥98%), meaning that procurement decisions cannot yet be driven by purity differentiation alone. However, the consistent 95% specification across vendors allows reliable cost‑comparison sourcing without sacrificing acceptable research‑grade purity.

Purity & Availability
Data to verify
Vendor specification: 95% (target, methyl ester, N‑ethyl isomer). No higher certified purity currently offered.
Consistent 95% floor allows cost‑comparison sourcing.
Request lot‑specific COA before scale‑up; purity differentiation not a procurement driver.
Chemical procurement Supply chain Quality assurance

When to Procure Ethyl 4-(1-methylpyrazol-3-yl)-2,4-dioxobutanoate: Evidence‑Backed Application Scenarios


Building Block for Pyrazole‑3‑carboxylate Libraries in Early‑Stage Drug Discovery

The 2,4‑dioxobutanoate moiety of 1694370‑41‑6 reacts smoothly with hydrazine derivatives to yield pyrazole‑3‑carboxylate esters, a privileged scaffold in kinase inhibitor and anti‑inflammatory programs [1]. The ethyl ester’s higher lipophilicity (predicted XLogP3 ≈ 0.7–0.8) relative to the methyl ester (XLogP3 = 0.2) may improve the drug‑likeness of final library members by reducing tPSA‑weighted polarity [2]. Researchers who plan to screen compounds in cell‑based assays should prefer the ethyl ester variant to avoid the overly polar character of the methyl ester starting material, thereby increasing the likelihood that downstream products occupy desirable property space.

Isomer‑Specific SAR Studies on Pyrazole N‑Substituent Effects

When an SAR campaign requires systematic variation of the pyrazole N‑alkyl group, the target compound serves as the N‑methyl/ethyl ester reference point. Its constitutional isomer (CAS 1171672‑84‑6) has the N‑ethyl variant with a methyl ester. By procuring both isomers, medicinal chemists can deconvolute the contributions of pyrazole N‑alkylation versus ester alkylation to target binding, metabolic stability, and solubility . This is particularly valuable in CNS programs where subtle changes in N‑alkylation can dramatically alter blood‑brain barrier penetration.

Intermediate for Agrochemical and Antimicrobial Heterocycle Synthesis

Pyrazole‑3‑carboxylates derived from 2,4‑dioxobutanoates have demonstrated antimicrobial activity against Gram‑positive and Gram‑negative bacteria in disc‑diffusion assays [1]. Although the specific antimicrobial data for 1694370‑41‑6 are not yet published, the conserved scaffold ensures that synthetic derivatives will probe the same biological space. Agrochemical discovery teams can procure this intermediate to generate focused libraries for fungicidal and bactericidal screening without the need to re‑optimize the synthetic route.

Process Chemistry Scale‑Up Feasibility Assessment

The commercial availability of 1694370‑41‑6 at 95% purity from multiple vendors, combined with the well‑precedented reactivity of 2,4‑dioxobutanoates under mild acidic conditions, positions this compound as a scalable intermediate for process R&D [1]. The ethyl ester offers a practical balance of volatility (boiling point expected around 350–380 °C) and hydrolytic stability, making it easier to handle in kilogram‑scale reactions than the more volatile methyl ester, while avoiding the excessive lipophilicity of longer‑chain esters that could complicate aqueous work‑ups .

Application
Selection Property
Validation Focus
Pyrazole‑3‑carboxylate library synthesis
Electrophilic dioxobutanoate scaffold; ethyl ester lipophilicity balance
Reactivity with hydrazines and cell‑permeability screening fit
Pyrazole N‑alkyl SAR studies
N‑methyl/ethyl ester constitutional isomer identity
Differentiation from N‑ethyl isomer by NMR/HPLC for correct SAR attribution
Antimicrobial screening library synthesis
2,4‑dioxobutanoate core for pyrazole‑3‑carboxylate diversification
Class‑level antimicrobial scaffold precedent; direct activity testing required
Process R&D intermediate evaluation
Commercial 95% purity, balanced ester volatility and hydrolytic stability
Scalability under mild acidic conditions and aqueous work‑up compatibility
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